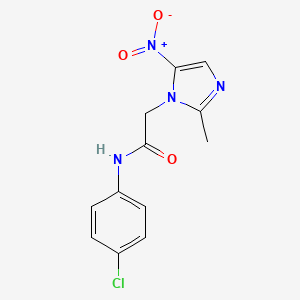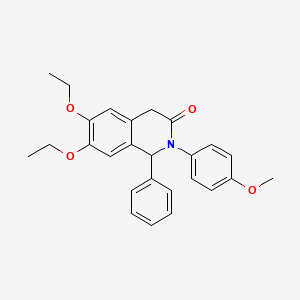
2-Methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but let’s break it down. Its systematic name reveals its structure:
Molecular Formula: C25H26ClNO4S
Average Mass: 471.996 Da
Monoisotopic Mass: 471.127106 Da
ChemSpider ID: 3230689
Now, for a more digestible introduction: This compound belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. Our compound has additional substituents, including a chlorophenyl group, a methyl group, and a thiophenyl group. It’s a fascinating fusion of structural elements!
准备方法
Synthetic Routes:: The synthesis of this compound likely involves a series of reactions. One common approach is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using organoboron reagents. The reaction proceeds under mild conditions and tolerates various functional groups . Specific synthetic routes would depend on the desired substituents and functional groups.
Industrial Production:: While I don’t have specific industrial methods for this compound, large-scale production would likely involve efficient and cost-effective synthetic routes. Collaboration between organic chemists and process engineers ensures scalability.
化学反应分析
Reactions:: This compound can participate in various reactions:
Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.
Reduction: Reduction reactions could reduce the carbonyl or other groups.
Substitution: Substituents can be replaced by other groups.
Other Transformations: Depending on the context, it might undergo cyclization, rearrangement, or other transformations.
Palladium Catalysts: For Suzuki–Miyaura coupling.
Boron Reagents: Essential for transmetalation in the coupling process.
Major Products:: The major products would be derivatives of this compound with various substituents. These could have altered biological or chemical properties.
科学研究应用
Chemistry::
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Exploring its use in materials with specific properties.
Biological Activity: Assessing its effects on cells, enzymes, or receptors.
Drug Development: Targeting specific diseases or pathways.
Fine Chemicals: As a building block for other compounds.
Agrochemicals: Pesticides or herbicides.
作用机制
Understanding how this compound works involves studying its interactions with biological targets. It might inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies are necessary to unravel its mechanism.
相似化合物的比较
While I don’t have a direct list of similar compounds, we can compare it to related quinoline derivatives. Its unique features—such as the chlorophenyl and thiophenyl groups—set it apart.
属性
分子式 |
C24H24ClNO4S |
|---|---|
分子量 |
458.0 g/mol |
IUPAC 名称 |
2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO4S/c1-14-21(24(28)30-10-9-29-2)23(20-8-5-11-31-20)22-18(26-14)12-15(13-19(22)27)16-6-3-4-7-17(16)25/h3-8,11,15,23,26H,9-10,12-13H2,1-2H3 |
InChI 键 |
SWIJNQFWJWRKED-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11604302.png)
![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)
![4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11604326.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604342.png)

![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11604347.png)

![5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11604357.png)

![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11604385.png)
